R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2
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Overview
Description
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- is a synthetic derivative of D-tryptophan This compound is notable for its unique structure, which includes a thienylsulfonyl group and a 4-methylphenyl ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- typically involves multiple steps. One common method includes the following steps:
Sonogashira Coupling Reaction: This step involves the coupling of a thienyl halide with a 4-methylphenyl acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonylation: The resulting product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with D-Tryptophan: Finally, the sulfonylated intermediate is coupled with D-tryptophan under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biochemistry: It is used in studies to understand protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- involves its interaction with specific molecular targets:
Matrix Metalloproteinases Inhibition: The compound inhibits matrix metalloproteinases, enzymes involved in the degradation of the extracellular matrix.
Angiogenesis Inhibition: By inhibiting these enzymes, the compound also reduces angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-D-tryptophan: Another derivative of D-tryptophan with different functional groups.
N-Acetyl-D-tryptophan: A derivative with an acetyl group instead of a sulfonyl group.
D-tryptophan methyl ester: A simpler ester derivative of D-tryptophan.
Uniqueness
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- is unique due to its combination of a thienylsulfonyl group and a 4-methylphenyl ethynyl moiety. This unique structure imparts specific biochemical properties, such as enzyme inhibition and potential therapeutic effects, distinguishing it from other D-tryptophan derivatives.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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